p-Hydroxyketorolac
Overview
Description
P-Hydroxyketorolac is a metabolite of ketorolac, a potent analgesic with cyclooxygenase inhibitory activity . It is formed in the body after administration of ketorolac .
Molecular Structure Analysis
The molecular formula of p-Hydroxyketorolac is C15H13NO4 . Its average mass is 271.268 Da and its mono-isotopic mass is 271.084473 Da . For a detailed molecular structure analysis, techniques such as X-ray diffraction or electron diffraction can be used .Scientific Research Applications
Analgesic Pharmacokinetics
p-Hydroxyketorolac: has been studied for its pharmacokinetic properties when administered orally or intramuscularly. It is a metabolite of ketorolac tromethamine (KT), a potent analgesic. The pharmacokinetics of both KT and p-Hydroxyketorolac were analyzed in a study involving healthy male volunteers, revealing that the metabolite circulates in plasma at very low levels .
Postpartum Pain Management
Research has been conducted on the quantification of racemic ketorolac, its enantiomers, and metabolites like p-Hydroxyketorolac in plasma and urine samples of women during and after pregnancy. This is particularly relevant for understanding the drug’s pharmacokinetics in postpartum pain management, as physiological changes during and after pregnancy can significantly affect drug disposition .
Anti-Inflammatory Applications
While specific studies on p-Hydroxyketorolac for anti-inflammatory applications are not directly cited, its parent compound, ketorolac, is known for its anti-inflammatory properties. It is reasonable to infer that research into the metabolite’s potential anti-inflammatory effects could be a promising area, given the parent drug’s efficacy in treating ocular inflammatory conditions and other inflammatory states .
Ocular Surgery Recovery
Ketorolac, and by extension p-Hydroxyketorolac , has been explored for use in ocular surgery recovery. The anti-inflammatory properties of ketorolac can aid in reducing inflammation and pain post-surgery, suggesting a potential application for its metabolites in similar contexts .
Renal and Hepatic Function Analysis
The metabolization of ketorolac into p-Hydroxyketorolac involves renal and hepatic pathways. Studies have looked into the renal (55-60%) and hepatic metabolic elimination (40-45%) of ketorolac, which includes oxidation to p-Hydroxyketorolac . This research is crucial for understanding the impact of renal and hepatic function on the drug’s pharmacokinetics .
Multimodal Analgesia
p-Hydroxyketorolac: may play a role in multimodal analgesia strategies, particularly in the context of post-caesarean analgesia. As part of a combination of analgesics used to manage pain after caesarean sections, understanding the pharmacokinetics and efficacy of all components, including metabolites like p-Hydroxyketorolac , is vital .
Mechanism of Action
Target of Action
p-Hydroxyketorolac, also known as 4-Hydroxy Ketorolac, is a metabolite of Ketorolac . Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase enzymes COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
p-Hydroxyketorolac, like Ketorolac, inhibits the activity of COX-1 and COX-2 enzymes . This inhibition disrupts the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . Although Ketorolac is non-selective and inhibits both COX-1 and COX-2, its clinical efficacy is primarily derived from its COX-2 inhibition .
Biochemical Pathways
The primary biochemical pathway affected by p-Hydroxyketorolac is the prostaglandin synthesis pathway . By inhibiting COX-1 and COX-2 enzymes, p-Hydroxyketorolac prevents the conversion of arachidonic acid to prostaglandins . This results in a decrease in prostaglandin levels, leading to reduced inflammation and pain.
Pharmacokinetics
The pharmacokinetics of p-Hydroxyketorolac have been studied following the administration of Ketorolac Tromethamine . The rate of absorption of Ketorolac and the formation of p-Hydroxyketorolac was found to be slower following intramuscular doses compared to oral doses . The mean plasma half-life of Ketorolac was consistent between oral and intramuscular administration and was independent of dose, ranging from 5.21 to 5.56 hours .
Result of Action
The primary result of p-Hydroxyketorolac’s action is the reduction of inflammation and pain. By inhibiting the synthesis of prostaglandins, p-Hydroxyketorolac can effectively reduce inflammation and alleviate moderate to severe pain . This makes it a useful tool in managing postoperative pain, rheumatoid arthritis, osteoarthritis, and other painful conditions .
Action Environment
The action of p-Hydroxyketorolac can be influenced by various environmental factors. For instance, the rate of absorption and formation of p-Hydroxyketorolac can be affected by the route of administration . Additionally, physiological states such as renal insufficiency can cause an accumulation of Ketorolac in plasma , potentially affecting the action of p-Hydroxyketorolac
properties
IUPAC Name |
5-(4-hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-10-3-1-9(2-4-10)14(18)13-6-5-12-11(15(19)20)7-8-16(12)13/h1-6,11,17H,7-8H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQMOWBWPFGZMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=C(C=C3)O)C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80920616 | |
Record name | 5-(4-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80920616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Hydroxyketorolac | |
CAS RN |
111930-01-9 | |
Record name | 4-Hydroxyketorolac | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111930019 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(4-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80920616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-HYDROXYKETOROLAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T186586WT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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